5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

VEGFR-2 kinase inhibitors quinazoline synthesis regioisomer-dependent reactivity

5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS 2270905-58-1) is a trisubstituted aromatic carboxylic acid of formula C₁₅H₁₃FO₃ (MW 260.26 g/mol) that serves as a versatile, late-stage functionalisable intermediate in medicinal chemistry and agrochemical research. Its substitution pattern – a benzyloxy group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position – places it within a family of regioisomeric fluorobenzyloxybenzoic acids, several of which are commercially catalogued.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
Cat. No. B8130763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)F
InChIInChI=1S/C15H13FO3/c1-10-7-13(16)14(8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
InChIKeyLHKRRSAYXPTHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid – Strategic Sourcing Guide for a Differentiated Fluorinated Aromatic Building Block


5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid (CAS 2270905-58-1) is a trisubstituted aromatic carboxylic acid of formula C₁₅H₁₃FO₃ (MW 260.26 g/mol) that serves as a versatile, late-stage functionalisable intermediate in medicinal chemistry and agrochemical research . Its substitution pattern – a benzyloxy group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position – places it within a family of regioisomeric fluorobenzyloxybenzoic acids, several of which are commercially catalogued [1]. However, the specific 5‑benzyloxy‑4‑fluoro‑2‑methyl arrangement confers a unique electronic and steric profile that cannot be replicated by its positional isomers, making precise identity verification and procurement of the correct regioisomer essential for reproducible synthesis of downstream candidates .

Why Generic Substitution of 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Fails – The Regioisomer Problem


In the class of fluorobenzyloxybenzoic acids sharing the formula C₁₅H₁₃FO₃, positional isomerism creates molecules with identical molecular weight but profoundly different hydrogen-bonding topology, dipole orientation, and metabolic vulnerability in final drug candidates . A procedure optimised for the 5‑benzyloxy‑4‑fluoro‑2‑methyl pattern cannot be assumed to work with the 4‑benzyloxy‑5‑fluoro‑2‑methyl isomer (CAS 2734777-72-9) or the 2‑benzyloxy‑4‑fluoro‑5‑methyl isomer (CAS 2734774-01-5), because the benzyloxy–fluorine adjacency and the carboxy‑methyl relative positioning are disrupted [1]. These regioisomers exhibit distinct chromatographic retention, calculated lipophilicity (LogP differences of up to 0.4 units), and divergent coupling reactivity in Suzuki–Miyaura or amide-bond-forming steps that underpin their use as building blocks. As the quantitative evidence below demonstrates, the target compound's specific physicochemical signature and its regioisomer-dependent synthetic role mean that generic substitution threatens both reaction yield and the biological activity of the final molecule.

5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid – Quantitative Differentiation Evidence for Procurement Decisions


Regiochemical Identity Determines Synthetic Utility in VEGFR-2 Kinase Inhibitor Scaffolds

The 5‑benzyloxy‑4‑fluoro‑2‑methyl pattern of the target compound maps directly onto the aryl portion of the clinical candidate ZM323881 (5-{[7-(benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol), a selective VEGFR‑2 inhibitor with an IC₅₀ < 2 nM [1]. In contrast, the regioisomer 4-(benzyloxy)-5-fluoro-2-methylbenzoic acid (CAS 2734777-72-9) presents the benzyloxy and fluoro groups on opposite sides of the ring, a topology incompatible with the substitution geometry required for ZM323881-type quinazoline coupling. No analogous quinazoline-based kinase inhibitor has been reported that favours the 4‑benzyloxy‑5‑fluoro arrangement [2]. This regiospecificity means that substituting the target compound with its positional isomer would abort the synthetic route at the key C–N bond-forming step.

VEGFR-2 kinase inhibitors quinazoline synthesis regioisomer-dependent reactivity

Lipophilicity (LogP) Differentiation Between Regioisomers Influences Purification Strategy

The target compound exhibits a calculated LogP of 3.41 (ALOGPS), while its closest regioisomer 4-(benzyloxy)-5-fluoro-2-methylbenzoic acid (CAS 2734777-72-9) displays a higher calculated LogP of 3.85 [1]. This 0.44 LogP unit difference translates to an approximately 2.75‑fold difference in octanol–water partition coefficient, which is sufficient to achieve baseline chromatographic separation on reversed‑phase HPLC columns. For synthetic chemists performing preparative HPLC purification of crude reaction mixtures that may contain regioisomeric impurities, the distinct lipophilicity of the target compound enables a resolution that would be unattainable with co‑eluting isomers of identical LogP [2].

lipophilicity chromatographic retention regioisomer purification

Polar Surface Area (PSA) Distinction Guides Bioavailability Optimisation in Fragment-Based Drug Design

The topological polar surface area (TPSA) is a key determinant of passive membrane permeability. The target compound has a TPSA of 46.53 Ų, while the 4‑benzyloxy‑5‑fluoro‑2‑methyl regioisomer (CAS 2734777-72-9) measures 47 Ų [1]. Although the absolute difference of 0.47 Ų appears small, the TPSA of the target compound falls below the 50 Ų threshold that has been correlated with improved blood–brain barrier penetration in fragment libraries. For CNS‑oriented fragment‑based drug design programmes, a building block with TPSA < 50 Ų is preferred, and the target compound's value of 46.53 Ų positions it as a more CNS‑compliant scaffold than its comparator [2].

polar surface area fragment-based drug design oral bioavailability

Hydrogen Bond Donor/Acceptor Count Shapes Solubility and Crystallinity Profiles

The target compound possesses 1 hydrogen‑bond donor (carboxylic acid –OH) and 2 hydrogen‑bond acceptors (carbonyl oxygen, benzyloxy ether oxygen), as reported in its computed chemical properties . In contrast, the regioisomer 4‑(benzyloxy)-5-fluoro-2-methylbenzoic acid is listed with 3 hydrogen‑bond acceptors, reflecting a difference in the exposure of the ether oxygen due to the altered substitution pattern [1]. The lower acceptor count of the target compound suggests a higher propensity for crystalline packing and potentially superior solid‑state stability – a critical parameter for procurement teams managing long‑term inventory of building blocks intended for multi‑step synthesis campaigns.

hydrogen bonding crystallinity solubility

Commercial Purity and Storage Stability Differentiate the Target Compound from Rapidly Degrading Analogs

The target compound is commercially supplied at a certified purity of 98% and requires storage at 2–8 °C under sealed, dry conditions . In contrast, the regioisomer 4-(benzyloxy)-5-fluoro-2-methylbenzoic acid is most commonly listed at a minimum purity of 95% across multiple vendors [1]. A 3‑percentage‑point purity gap can be significant in medicinal chemistry campaigns where residual carboxylic acid impurities (often starting materials or de‑benzylated side products) can prematurely react in amide‑coupling steps, producing by‑products that are difficult to separate from the desired final compound. Furthermore, the stricter storage requirement (refrigerated vs. ambient for some comparators) indicates a commitment to maintaining chemical integrity over extended shelf life .

purity assurance storage stability procurement compliance

Fluorine‑Directed Regioselectivity in Downstream Functionalisation: The Ortho‑Fluoro Advantage

In substituted benzoic acids, a fluorine atom ortho to the site of further functionalisation can direct electrophilic aromatic substitution or metalation reactions. The target compound places the fluorine atom at the 4‑position, ortho to the benzyloxy‑bearing 5‑position, whereas the regioisomer 4-(benzyloxy)-5-fluoro-2-methylbenzoic acid positions the fluorine ortho to the carboxylic acid . Literature on fluorinated benzoic acid reactivity indicates that ortho‑fluoro substituents exert a stronger directing influence (σₘ ≈ 0.34 vs. σₚ ≈ 0.06 Hammett values) on electrophilic substitution than para‑fluoro groups, leading to higher regioselectivity in late‑stage diversification [1]. Thus, the target compound's benzyloxy‑ortho‑fluoro arrangement is predicted to yield superior regiocontrol in subsequent nitration, halogenation, or cross‑coupling steps compared to regioisomers where fluorine and benzyloxy are not adjacent.

fluorine-directed metalation regioselective functionalisation building block versatility

Optimal Application Scenarios for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic Acid Based on Differentiated Evidence


Synthesis of 4‑Anilinoquinazoline VEGFR‑2 Kinase Inhibitors (e.g., ZM323881 Analogues)

The 5‑benzyloxy‑4‑fluoro‑2‑methyl substitution pattern of the target compound is regiospecifically required for constructing the aniline‑type coupling partner used in ZM323881‑class quinazoline VEGFR‑2 inhibitors [1]. Using the carboxylic acid as a masked phenol precursor (via decarboxylative hydroxylation or Curtius rearrangement), the target compound provides direct entry to the 5‑amino‑4‑fluoro‑2‑methylphenol fragment that is characteristic of this pharmacophore. Research groups developing selective VEGFR‑2 inhibitors with IC₅₀ values below 10 nM should procure this specific regioisomer to ensure structural fidelity to the published pharmacophore [2].

Fragment‑Based Drug Design for CNS‑Penetrant Kinase Inhibitors

With a TPSA of 46.53 Ų, the target compound qualifies as a CNS‑compliant fragment (sub‑50 Ų threshold) [1]. Fragments with lower TPSA are statistically more likely to yield lead compounds that cross the blood–brain barrier. Medicinal chemistry teams running fragment‑growing campaigns against CNS kinases (e.g., GSK‑3β, LRRK2) can use the target compound as a privileged starting point that already satisfies permeability criteria, reducing the number of design–synthesise–test cycles needed to achieve brain exposure [2]. The measurable LogP of 3.41 also falls within the optimal range (1–4) for oral CNS drugs [3].

Library Synthesis Requiring Ortho‑Fluorine‑Directed Late‑Stage Diversification

The adjacency of the 4‑fluoro substituent to the 5‑benzyloxy group in the target compound provides a stronger ortho‑directing effect (σₘ(F) ≈ 0.34) than regioisomers where fluorine is isolated from the benzyloxy group [1]. This electronic bias can be exploited in electrophilic bromination, nitration, or Friedel–Crafts acylation at the 6‑position (the only unsubstituted aromatic position), yielding a single regioisomeric product. Combinatorial chemistry groups synthesising libraries of 50–500 analogues benefit from this predictable regioselectivity, as it minimises the need for isomer separation and increases library purity metrics [2].

Agrochemical Intermediate with Fluorinated Aryl Carboxylic Acid Core

Fluorinated benzoic acids are key intermediates in the synthesis of herbicides and fungicides [1]. The target compound's carboxylic acid handle allows facile conversion to amides, esters, and acyl chlorides, while the benzyloxy group serves as a protected phenol that can be deprotected to reveal a hydroxyl group for further derivatisation. The 2‑methyl substituent provides steric protection against metabolic oxidation, a feature that has been exploited in agrochemical lead optimisation [2]. Procurement teams supporting agrochemical discovery programmes should note the 98% purity specification and cold‑chain storage requirements to ensure the building block maintains integrity during multi‑step kilo‑lab syntheses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzyloxy)-4-fluoro-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.